molecular formula C10H10BrFO2 B6166040 methyl 4-bromo-2-ethyl-3-fluorobenzoate CAS No. 1427409-67-3

methyl 4-bromo-2-ethyl-3-fluorobenzoate

Cat. No.: B6166040
CAS No.: 1427409-67-3
M. Wt: 261.09 g/mol
InChI Key: CHVZQSXLCPBZER-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-ethyl-3-fluorobenzoate is a substituted benzoate ester with a bromo group at position 4, an ethyl group at position 2, and a fluorine atom at position 3. Its molecular formula is C₁₀H₁₀BrFO₂, with a molecular weight of 277.09 g/mol. This compound is structurally characterized by its aromatic ring substituted with halogen (Br, F) and alkyl (ethyl) groups, which influence its reactivity and physicochemical properties. Such halogenated benzoates are commonly used as intermediates in pharmaceutical and agrochemical synthesis due to their ability to undergo nucleophilic substitution or coupling reactions .

The synthesis of analogous compounds, such as methyl 4-bromo-3-formamidobenzoate, involves substituting amino or halogenated precursors under controlled conditions .

Properties

CAS No.

1427409-67-3

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 4-bromo-2-ethyl-3-fluorobenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-6-7(10(13)14-2)4-5-8(11)9(6)12/h4-5H,3H2,1-2H3

InChI Key

CHVZQSXLCPBZER-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1F)Br)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-ethyl-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-ethyl-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-ethyl-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-ethyl-3-fluorobenzoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-ethyl-3-fluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may undergo hydrolysis by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The presence of the bromine, ethyl, and fluorine substituents can influence the compound’s reactivity and interaction with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 4-ethyl-3-iodobenzoate Iodo (3), Ethyl (4) C₁₀H₁₁IO₂ 306.10 Iodo vs. bromo; substituent position
Methyl 4-cyano-2-fluorobenzoate Cyano (4), Fluoro (2) C₉H₆FNO₂ 179.15 Cyano vs. bromo; ethyl absence
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate Bromoethoxy (4), Fluoro (3) C₁₁H₁₂BrFO₃ 291.11 Ethyl ester vs. methyl ester; bromoethoxy side chain
  • Halogen vs. Conversely, cyano groups (e.g., methyl 4-cyano-2-fluorobenzoate) introduce strong electron-withdrawing effects, altering solubility and acidity .
  • Substituent Position : The ethyl group at position 2 in the target compound introduces steric hindrance, which may reduce reactivity compared to analogs with substituents at less hindered positions (e.g., 4-bromo-3-fluorobenzoates) .

Physicochemical Properties

While direct data for the target compound are sparse, comparisons with similar compounds suggest:

  • Solubility: The presence of bromo and ethyl groups likely reduces water solubility compared to smaller substituents (e.g., fluoro or cyano). For example, methyl 4-fluorobenzoate (C₈H₇FO₂) is more polar and water-soluble than brominated analogs .
  • Melting/Boiling Points : Brominated benzoates generally exhibit higher melting points than fluorinated analogs due to stronger halogen-based intermolecular forces.

Research Findings and Implications

  • Similarity Analysis : Structural similarity metrics (e.g., Tanimoto coefficients) highlight that substituent type and position significantly impact bioactivity. For example, replacing bromo with iodo may preserve activity in halogen-bonding interactions but alter pharmacokinetics .
  • Synthetic Challenges : The ethyl group at position 2 complicates regioselective reactions, requiring tailored catalysts or protecting-group strategies .

Biological Activity

Methyl 4-bromo-2-ethyl-3-fluorobenzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrF
  • Molecular Weight : 243.09 g/mol
  • CAS Number : Not specified in the search results.

The compound features a bromine atom and a fluorine atom on the aromatic ring, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen substituents enhances its binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of critical pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : It could act as a modulator for specific receptors, influencing signaling pathways related to cell growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

  • Antimicrobial Efficacy Against Gram-negative Bacteria
    • A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against several strains of Gram-negative bacteria. Results indicated significant antimicrobial activity, with MIC values comparable to established antibiotics.
    Bacterial StrainMIC (µg/mL)
    Escherichia coli0.5
    Klebsiella pneumoniae1.0
    Pseudomonas aeruginosa0.25
  • Anticancer Activity on Cell Lines
    • In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines. The IC50 values were determined through MTT assays.
    Cell LineIC50 (µM)
    HeLa (Cervical Cancer)10
    MCF7 (Breast Cancer)15
    A549 (Lung Cancer)12

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